Cytokinin Activity in Tobacco Callus Bioassay – 4PU vs. Kinetin vs. CPPU (4PU-30)
In the classical tobacco pith callus bioassay, 1-phenyl-3-pyridin-4-ylurea (4PU) demonstrates cytokinin activity that is approximately 10-fold higher than the adenine-type cytokinin kinetin, but roughly 100-fold lower than its 2-chloro derivative CPPU (4PU-30) [1][2]. This positions 4PU as a moderate-potency cytokinin standard, ideal for calibrating assays where the supra-physiological activity of CPPU would mask subtle growth responses.
| Evidence Dimension | Cytokinin activity (tobacco callus growth promotion) |
|---|---|
| Target Compound Data | 4PU (1-phenyl-3-pyridin-4-ylurea): active at 10⁻⁶–10⁻⁵ M; approximately 10× more potent than kinetin |
| Comparator Or Baseline | Kinetin: active at 10⁻⁵–10⁻⁴ M; CPPU (4PU-30): active at 10⁻⁸–10⁻⁷ M (approximately 100× more potent than 4PU) |
| Quantified Difference | 4PU is ~10× more active than kinetin; CPPU is ~100× more active than 4PU |
| Conditions | Tobacco (Nicotiana tabacum) pith callus bioassay; compound applied in auxin-containing medium |
Why This Matters
This intermediate potency makes 4PU uniquely suited as a calibration standard and SAR reference compound that bridges adenine-type and phenylurea-type cytokinins, avoiding the ceiling effects seen with ultra-potent CPPU.
- [1] Isogai, Y., Shudo, K., & Okamoto, T. (1976). Effect of N-phenyl-N′-(4-pyridyl)urea on shoot formation in tobacco pith disk and callus cultured in vitro. Plant and Cell Physiology, 17(3), 591–600. View Source
- [2] Takahashi, S., Shudo, K., Okamoto, T., Yamada, K., & Isogai, Y. (1978). Cytokinin activity of N-phenyl-N′-(4-pyridyl)urea derivatives. Phytochemistry, 17(8), 1201–1207. View Source
